
2-Methoxy-5-(trifluoromethyl)benzenethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-(trifluoromethyl)benzenethiol is an organic compound with the molecular formula C8H7F3OS It is a derivative of benzenethiol, where the benzene ring is substituted with a methoxy group at the second position and a trifluoromethyl group at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(trifluoromethyl)benzenethiol typically involves the introduction of the methoxy and trifluoromethyl groups onto a benzenethiol scaffold. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor such as 2-methoxy-5-(trifluoromethyl)benzene is treated with a thiolating agent under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-5-(trifluoromethyl)benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid or sulfoxide.
Reduction: The compound can be reduced to remove the trifluoromethyl group, yielding a simpler benzenethiol derivative.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Simpler benzenethiol derivatives.
Substitution: Various substituted benzenethiol compounds.
Aplicaciones Científicas De Investigación
2-Methoxy-5-(trifluoromethyl)benzenethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-5-(trifluoromethyl)benzenethiol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiol group can form covalent bonds with target proteins, potentially inhibiting their function or altering their activity. The methoxy group may also contribute to the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-5-(trifluoromethyl)benzaldehyde
- 2-Methoxy-5-(trifluoromethyl)aniline
- 2-Methoxy-5-(trifluoromethyl)benzoic acid
Uniqueness
2-Methoxy-5-(trifluoromethyl)benzenethiol is unique due to the presence of both a thiol group and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and lipophilicity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H7F3OS |
|---|---|
Peso molecular |
208.20 g/mol |
Nombre IUPAC |
2-methoxy-5-(trifluoromethyl)benzenethiol |
InChI |
InChI=1S/C8H7F3OS/c1-12-6-3-2-5(4-7(6)13)8(9,10)11/h2-4,13H,1H3 |
Clave InChI |
UHEUPPZSYHEVFI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(F)(F)F)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


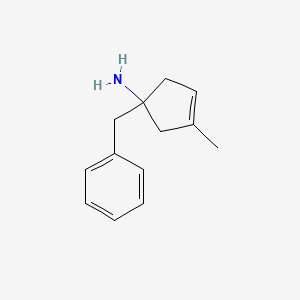
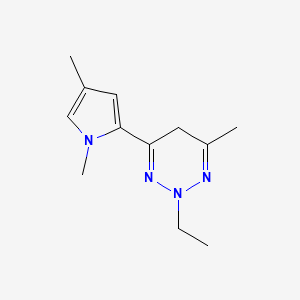
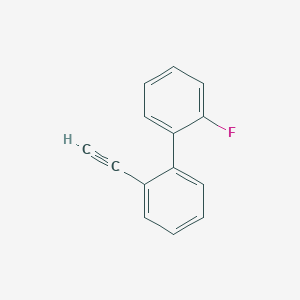
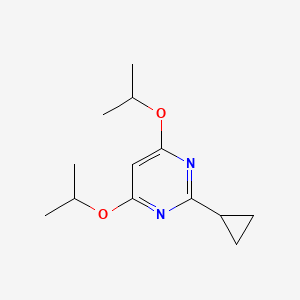
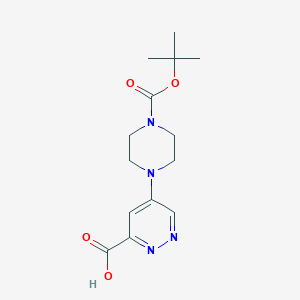

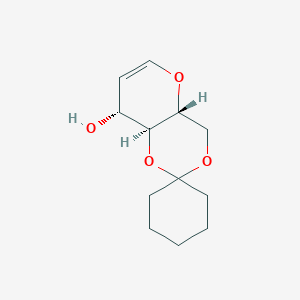
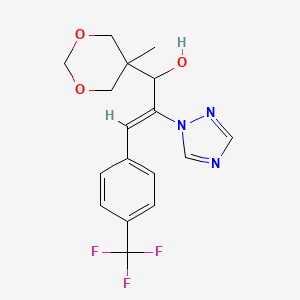



![2,3-Dimethylpyridazino[1,6-a]benzimidazole](/img/structure/B13097351.png)


